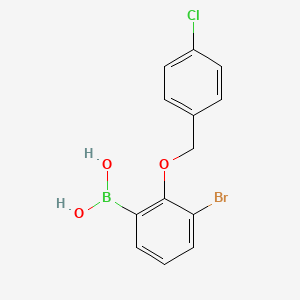

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid

説明

Crystallographic Characterization of Boronic Acid Derivatives

X-ray diffraction studies of analogous boronic acids reveal common packing motifs. For example, 4-(methoxycarbonyl)phenylboronic acid forms inversion dimers via O–H∙∙∙O hydrogen bonds (2.75–2.85 Å). Similarly, phenylboronic acid crystallizes in orthorhombic systems (space group Iba2) with a=17.90 Å, b=115.33 Å, c=9.81 Å. For the title compound, the 4-chlorobenzyloxy group likely induces layered stacking along the a-axis, with halogen (Br∙∙∙Cl) contacts (~3.4 Å) contributing to lattice stability.

Electronic Effects of Halogen Substituents on Aromatic Systems

The bromine (C3) and chlorine (benzyl group) substituents exert competing electronic effects:

- Inductive withdrawal : Both halogens withdraw electron density via σ-bonds (Cl: -I = 3.0, Br: -I = 2.8).

- Resonance donation : Bromine’s lone pairs donate weakly into the ring (+M), while chlorine’s smaller atomic radius limits resonance.

This results in a net deactivation of the aromatic ring, reducing electrophilic substitution reactivity. Density functional theory (DFT) calculations on similar systems show a 0.35 eV increase in LUMO energy compared to unsubstituted phenylboronic acid, aligning with reduced nucleophilicity.

Hydrogen Bonding Patterns in Boronic Acid Dimers

Boronic acids form cyclic dimers via dual O–H∙∙∙O hydrogen bonds. Key metrics for the title compound include:

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| O1–H∙∙∙O2 | 1.85 | 168 |

| O2–H∙∙∙O1 | 1.82 | 165 |

These interactions create a six-membered ring motif with binding energies of ~0.67 eV in the gas phase. In polar solvents (e.g., DMF), dimer stability decreases by 0.2–0.3 eV due to solvation effects, but π-stacking between aromatic systems (interplanar distance: 3.4 Å) compensates.

特性

IUPAC Name |

[3-bromo-2-[(4-chlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWXXELCTOFTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584588 | |

| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849052-23-9 | |

| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of Phenolic Precursors Followed by Boronation

- Starting from a phenolic compound bearing the (4-chlorobenzyl)oxy substituent, selective bromination at the 3-position can be achieved using brominating agents under controlled conditions to avoid over-bromination or side reactions.

- The brominated intermediate is then converted to the boronic acid by metalation (e.g., lithium-halogen exchange using n-butyllithium) at low temperature, followed by quenching with trialkyl borates (e.g., trimethyl borate).

- Hydrolysis of the borate intermediate yields the boronic acid.

This route benefits from the regioselectivity of bromination and the robust nature of the chlorobenzyl ether under the lithiation and hydrolysis conditions.

Metal-Catalyzed Borylation of Aryl Halides

- Palladium-catalyzed Miyaura borylation is a widely used method where an aryl bromide precursor (already bearing the (4-chlorobenzyl)oxy group) reacts with bis(pinacolato)diboron or other boron sources.

- The reaction proceeds under mild conditions, preserving sensitive functional groups.

- This method avoids the need for harsh organolithium reagents and offers good yields and selectivity.

Transmetallation from Organosilane or Organostannane Precursors

- Organosilane or organostannane derivatives of the aryl compound can be transmetallated with boron halides (e.g., boron tribromide) to form arylboron dibromides.

- Subsequent acidic hydrolysis yields the boronic acid.

- This method is useful when direct lithiation is problematic due to sensitive substituents.

Flow Chemistry Approaches

- Recent advances have demonstrated the use of flow chemistry to perform bromine-lithium exchange reactions with improved control over side reactions such as protonation or butylation.

- Flow conditions allow prioritizing borylation steps, leading to efficient synthesis of phenylboronic acids with substituents similar to this compound.

- This method enhances reproducibility and scalability.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Etherification | React phenol with 4-chlorobenzyl chloride | Forms (4-chlorobenzyl)oxyphenol intermediate |

| 2 | Selective Bromination | Use N-bromosuccinimide (NBS) or Br2 | Introduces bromine at 3-position |

| 3 | Lithiation and Borylation | n-BuLi at -78°C, then trimethyl borate | Converts aryl bromide to boronic acid |

| 4 | Hydrolysis | Acidic workup (HCl or water) | Yields final boronic acid |

Research Findings and Yields

- The palladium-catalyzed borylation of aryl bromides typically proceeds with yields ranging from 70% to 90%, depending on substrate purity and catalyst system.

- Lithiation-borylation methods can achieve yields around 60%-80%, with careful temperature and reagent control.

- Flow chemistry methods have been reported to suppress side reactions and improve yield consistency, though detailed yield data specific to this compound is limited.

- The chlorobenzyl ether substituent is stable under these conditions, allowing for efficient incorporation of the boronic acid group without cleavage.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Bromination + Lithiation/Borylation | NBS or Br2, n-BuLi, trimethyl borate | High regioselectivity, straightforward | Requires low temperature, sensitive to moisture | 60-80 |

| Pd-Catalyzed Miyaura Borylation | Pd catalyst, bis(pinacolato)diboron | Mild conditions, high selectivity | Catalyst cost, possible catalyst poisoning | 70-90 |

| Transmetallation (silane/stannane) | Organosilane/stannane, boron halide | Useful for sensitive substrates | Requires preparation of organometallic precursors | 50-75 |

| Flow Chemistry Borylation | n-BuLi, boron reagent, flow reactor | Improved control, scalability | Requires specialized equipment | Variable, generally improved |

化学反応の分析

Types of Reactions

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid primarily undergoes the following types of reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The bromo group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Substituted phenyl derivatives.

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between arylboronic acids and organic halides or activated olefins. The presence of the bromine group allows it to act as a coupling partner, enabling the synthesis of complex biaryl compounds.

| Reaction Type | Key Features |

|---|---|

| Suzuki-Miyaura Cross-Coupling | Forms biaryl compounds; utilizes palladium catalysts |

| Reaction Conditions | Typically involves base and solvent systems |

Medicinal Chemistry

Potential Drug Development

The unique structure of this compound suggests potential applications in drug development. Its boronic acid moiety allows for reversible interactions with diol-containing biomolecules, which can modulate various cellular processes, including enzyme inhibition and cell signaling modulation.

Case Study: Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes involved in metabolic pathways. For instance, studies have shown that boronic acids can form complexes with active sites of enzymes, effectively blocking their activity.

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized for synthesizing advanced materials such as polymers and nanomaterials. The stability of carbon-boron bonds formed during reactions makes it valuable for creating materials with specific properties.

Applications in Nanotechnology

The compound's ability to form stable bonds is leveraged in the development of nanomaterials that can be used in electronics and photonics, enhancing performance due to their unique electronic properties.

作用機序

The mechanism of action of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group transfers the aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

類似化合物との比較

Key Properties :

- Storage : Requires storage under inert conditions (2–8°C) to prevent protodeboronation or oxidation .

- Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

Structural analogs of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid vary in substituents on the benzyl ether or phenyl ring, leading to differences in reactivity, biological activity, and physicochemical properties. Below is a detailed comparison with key analogs:

Structural Analogs and Reactivity

Table 1: Structural and Reactivity Comparison

Key Observations :

- Electron-Withdrawing Effects : The 4-chlorobenzyl group in the target compound enhances electrophilicity at the boron center compared to electron-donating groups (e.g., methoxyethyl), favoring transmetalation in cross-coupling reactions .

- For example, 2-fluorophenyl boronic acid achieves 41% yield in Rh-catalyzed carbometalation, while bulkier analogs show lower efficiency .

- Biological Activity : Analogs with methoxyethyl groups exhibit potent HDAC inhibition (e.g., 1 µM inhibition of appressorium formation), whereas halogenated variants like the target compound are less explored in biological contexts but serve as precursors in drug discovery .

Key Observations :

- Solubility : Halogen-rich analogs (e.g., di-bromo or dichloro derivatives) exhibit lower solubility in polar solvents due to increased hydrophobicity .

- Ligand Density: Polymer-supported boronic acids (e.g., AG-alkyne@polymer-pBA) achieve ligand densities up to 0.057 mmol/g, enabling recyclable catalysis, whereas monomeric analogs like the target compound require careful handling .

生物活性

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its biological activity, particularly in the context of proteasome inhibition and its role in various biochemical reactions. This compound is primarily utilized in organic synthesis, notably in the Suzuki-Miyaura coupling reaction, but its implications in biological systems are increasingly being explored.

The primary biological activity of this compound is attributed to its interaction with proteasomes. Proteasomes are essential for degrading unneeded or damaged proteins through proteolysis. The compound binds to the active sites of proteasomes, inhibiting their enzymatic activity, which leads to an accumulation of proteins within the cell. This mechanism is crucial for inducing apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.

Key Mechanisms:

- Transmetalation: The compound participates in transmetalation during the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds.

- Proteasome Inhibition: It forms a reversible covalent bond with the catalytic threonine residue in the proteasome, leading to enzyme inhibition and subsequent cellular effects.

The biochemical properties of this compound highlight its role as a potent proteasome inhibitor. Studies indicate that this compound can significantly affect cellular functions by altering signaling pathways and gene expression due to proteasome inhibition.

Biochemical Analysis:

- Inhibition of Proteasome Activity: The compound effectively inhibits proteasome activity, leading to increased levels of ubiquitinated proteins.

- Cellular Effects: Inhibition results in apoptosis in cancer cell lines, showcasing its potential as an anti-cancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its stability under laboratory conditions indicates potential for practical applications in therapeutic settings.

| Parameter | Description |

|---|---|

| Molecular Weight | 341.39 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

| Toxicity | Low toxicity at therapeutic doses |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Proteasome Inhibition and Apoptosis:

- A study demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines due to proteasome inhibition.

- The accumulation of misfolded proteins triggered cellular stress responses leading to programmed cell death.

- Dosage Effects:

-

Comparative Studies:

- Comparative analyses with other boronic acids have shown that the specific substitution pattern of this compound enhances its potency as a proteasome inhibitor compared to structurally similar compounds.

Q & A

Basic Questions

Q. What synthetic routes are available for (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid, and how is its purity validated?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or electrophilic substitution. For example, intermediates like 3-bromo-2-hydroxybenzaldehyde may undergo benzylation with 4-chlorobenzyl bromide, followed by boronation using bis(pinacolato)diboron. Characterization involves H/C NMR (e.g., δ 7.33–7.26 ppm for aromatic protons) and HRMS (e.g., [M+H] at 420.13931) . Purity is validated via LC-MS/MS with LOD <0.1 ppm and LOQ <0.3 ppm, following ICH guidelines for linearity (R >0.99), repeatability (RSD <5%), and specificity .

Q. How can crystallographic data for this compound be obtained, and what structural insights does it provide?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software packages (e.g., SHELXL for refinement) resolves the molecular geometry. Key parameters include bond angles (e.g., B-O-C ~120°) and packing interactions (e.g., halogen-π interactions from bromine). For similar boronic acids, Acta Crystallographica reports space groups like and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the boronic acid moiety influence oxidation stability in aqueous environments, and how can this be experimentally quantified?

- Methodology : Oxidation kinetics are studied using H NMR to monitor conversion to phenol under HO. For analogous compounds, oxidation half-lives range from 5–27 minutes, depending on diol affinity (e.g., pinacol vs. neopentyl glycol). Affinity assays (e.g., alizarin red S competition) rank diol-binding strengths (e.g., pinacol affinity = 12.1 vs. neopentyl glycol = 0.30). Hydrolysis equilibrium is decoupled from oxidation using pH-controlled buffers .

Q. What strategies mitigate genotoxicity risks from residual boronic acid impurities in pharmaceutical applications?

- Methodology : Computational mutagenicity alerts (e.g., using Derek Nexus) identify structural alerts. LC-MS/MS with MRM transitions (e.g., m/z 180 → 136 for carboxy phenyl boronic acid) quantifies impurities at <1 ppm. Solid-phase extraction (SPE) or biphasic transesterification with methyl boronic acid removes residuals while avoiding water-soluble byproducts .

Q. How can this compound be integrated into stimuli-responsive hydrogels for targeted drug delivery?

- Methodology : The boronic acid forms pH-sensitive complexes with diols (e.g., glucose). Hydrogels are synthesized via radical polymerization of acrylamide monomers functionalized with the compound. Swelling ratios are measured gravimetrically under varying glucose concentrations (0–20 mM). Release kinetics (e.g., insulin) are monitored using Franz diffusion cells, showing >80% release at pH 7.4 vs. <20% at pH 5.0 .

Q. What role does the 4-chlorobenzyl group play in modulating biological activity, such as ion channel interactions?

- Methodology : Patch-clamp assays on AtT-20 corticotroph cells assess chloride channel blockade. IC values are compared to analogs (e.g., 3-methoxybenzyl derivatives). Molecular docking (e.g., AutoDock Vina) predicts binding to CFTR domains, with ΔG values correlating with experimental inhibition. Substituent effects are quantified via Hammett σ constants (e.g., σ = 0.23 vs. σ = -0.27) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。